molecular formula C9H10N+ B12059842 methylidyne[(1S)-1-phenylethyl]azanium

methylidyne[(1S)-1-phenylethyl]azanium

Cat. No.: B12059842
M. Wt: 132.18 g/mol
InChI Key: SMHCCBOPVLKLFH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylidyne[(1S)-1-phenylethyl]azanium is a chiral ammonium compound characterized by a methylidyne (CH) group and a (1S)-1-phenylethyl substituent attached to a nitrogen atom. Structural confirmation would rely on techniques such as ¹H-NMR spectroscopy, as seen in the characterization of fendiline analogues .

Properties

Molecular Formula

C9H10N+

Molecular Weight

132.18 g/mol

IUPAC Name

methylidyne-[(1S)-1-phenylethyl]azanium

InChI

InChI=1S/C9H10N/c1-8(10-2)9-6-4-3-5-7-9/h2-8H,1H3/q+1/t8-/m0/s1

InChI Key

SMHCCBOPVLKLFH-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[N+]#C

Canonical SMILES

CC(C1=CC=CC=C1)[N+]#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylidyne[(1S)-1-phenylethyl]azanium typically involves the reaction of a methylidyne radical with a phenylethylamine derivative. The reaction conditions often require a controlled environment to ensure the stability of the methylidyne radical, which is highly reactive. Common methods include photodissociation of precursor molecules to generate the methylidyne radical, followed by its reaction with the phenylethylamine derivative under low-temperature conditions to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve large-scale photodissociation processes using specialized equipment to generate the methylidyne radical in a controlled manner. The reaction is then carried out in a continuous flow reactor to ensure consistent production and high yield .

Chemical Reactions Analysis

Types of Reactions

Methylidyne[(1S)-1-phenylethyl]azanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of methylidyne[(1S)-1-phenylethyl]azanium involves its interaction with molecular targets through radical reactions. The compound’s highly reactive methylidyne group can insert into chemical bonds, leading to the formation of new products. The molecular pathways involved include radical addition and abstraction reactions, which are facilitated by the compound’s unique electronic structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between methylidyne[(1S)-1-phenylethyl]azanium and related compounds:

Compound Name Key Functional Groups Synthesis Method Physical Properties Applications
This compound Methylidyne, chiral phenylethyl, azanium Likely reductive amination of 1-phenylethanone with NaCNBH₃/NH₄OAc in MeOH Not explicitly reported Potential asymmetric synthesis, pharma
Fendiline Analogues (e.g., 1-(2-Methylphenyl)ethylamine derivatives) Substituted phenyl, amide, tertiary amine Reductive amination → amidation with EDC·HCl/DIEA → LiAlH₄ reduction in THF Characterized by ¹H-NMR Calcium channel blockers, drug candidates
(1S,4R,5R)-2-[(S)-1-Phenylethyl]-4-azide-2-azabicyclo[3.2.1]octane Bicyclic azide, phenylethyl Recrystallization from MeOH; two nonreversible melting transitions Broad melting ranges (semisolid transitions) Antiproliferative agents for cancer
[(1S)-2-[[(2S)-2-[1,3-Bis(oxidanylidene)isoindol-2-yl]-3-phenyl-propanoyl]amino]-1-phenyl-ethyl]-dimethyl-azanium Isoindole, benzamide, dimethyl azanium Not specified in evidence; likely involves multi-step coupling and oxidation Canonical SMILES/InChI provided Chemical research, drug development

Key Comparisons

Structural Complexity: this compound is a monocyclic ammonium salt, whereas the bicyclic azide compound () features a rigid 2-azabicyclo[3.2.1]octane scaffold, enhancing its stereochemical diversity . The compound from incorporates an isoindole-dione moiety, increasing steric bulk and electronic complexity .

Synthetic Routes :

  • This compound and fendiline analogues share reductive amination steps, but the latter require additional amidation and reduction with LiAlH₄ . The bicyclic azide compound () involves azide incorporation and recrystallization, which may limit scalability compared to straightforward reductive methods .

Functional Group Diversity :

  • The presence of azides () introduces reactivity for click chemistry, contrasting with the amide or methylidyne groups in other compounds. The isoindole-based compound () has oxidanylidene groups, which may influence redox properties .

Applications :

  • Fendiline analogues target calcium channels, while the bicyclic azide compound shows antiproliferative activity in cancer models . This compound’s chiral center suggests utility in enantioselective catalysis or as a chiral auxiliary .

Research Findings and Contradictions

  • Stereochemical Impact : The (1S)-phenylethyl group in this compound likely enhances enantioselectivity in reactions, similar to fendiline analogues . However, the bicyclic compound () demonstrates that rigid scaffolds can override substituent effects in biological activity .
  • Stability Concerns : LiAlH₄ (used in fendiline synthesis) is moisture-sensitive and hazardous, whereas NaCNBH₃ (implied for this compound) offers milder conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.